2-Propenoic acid, 2-methyl-, 2-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester
Description
This compound (CAS: 68140-18-1) is a fluorinated acrylate ester featuring a pentadecafluoroheptyl (C7F15) sulfonamide group. Its structure includes a methacrylate backbone (2-methyl-2-propenoate) linked to a methyl-substituted sulfonamide with a perfluorinated heptyl chain. This design imparts exceptional chemical resistance, thermal stability, and hydrophobicity, making it valuable in high-performance coatings, adhesives, and polymers . Regulatory documents highlight its classification as a per- and polyfluoroalkyl substance (PFAS), subject to significant new use regulations under the U.S. EPA due to environmental persistence concerns .
Properties
CAS No. |
67939-96-2 |
|---|---|
Molecular Formula |
C7F15SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2 C14H12F15NO4S |
Molecular Weight |
575.29 g/mol |
IUPAC Name |
2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H12F15NO4S/c1-6(2)7(31)34-5-4-30(3)35(32,33)14(28,29)12(23,24)10(19,20)8(15,16)9(17,18)11(21,22)13(25,26)27/h1,4-5H2,2-3H3 |
InChI Key |
RZDRSPQHQWHCKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [1,3,8,10-tetrahydro-1,3,8,10-tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9-diyl]di-m-phenylene bis (thiocyanate) involves dissolving bismuth sulfide in sulfuric acid and reacting it with organic dyes under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and consistency of the final product. The use of advanced equipment and techniques helps in optimizing the yield and minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
[1,3,8,10-tetrahydro-1,3,8,10-tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9-diyl]di-m-phenylene bis (thiocyanate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Biological Activity
2-Propenoic acid, 2-methyl-, 2-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester, commonly referred to as a perfluoroalkyl substance (PFAS), is a compound characterized by its complex structure and significant environmental persistence. This article explores its biological activity, focusing on its toxicological properties, potential health effects, and ecological implications.
Chemical Structure
The compound features a propenoic acid backbone with a methyl group and a pentadecafluoroheptyl sulfonyl group. Its structural formula can be represented as follows:
Physical Properties
- Molecular Weight : Approximately 570 g/mol
- Solubility : Low water solubility; soluble in organic solvents
- Persistence : Highly resistant to environmental degradation
Toxicological Profile
Research indicates that compounds within the PFAS category, including this specific ester, exhibit various toxicological effects. Key findings include:
- Bioaccumulation : Studies have shown that PFAS can accumulate in biological systems, leading to prolonged exposure effects in humans and wildlife .
- Endocrine Disruption : Evidence suggests that PFAS may interfere with hormonal systems, potentially affecting reproductive health and development .
- Immunotoxicity : Exposure to PFAS has been linked to altered immune responses, particularly in children, where reduced antibody responses to vaccinations have been observed .
Case Studies
- Study on Human Exposure : A study conducted on populations with high dietary exposure to PFAS demonstrated elevated serum levels of these compounds. The findings indicated associations with increased cholesterol levels and thyroid disease .
- Ecotoxicological Assessment : An ecological screening assessment revealed that PFAS, including this compound, pose significant risks to aquatic life due to their persistence and bioaccumulation potential. Fish exposed to contaminated waters exhibited altered reproductive behaviors and increased mortality rates .
Summary of Key Research
Regulatory Considerations
Due to the harmful effects associated with PFAS, regulatory bodies such as the EPA are increasingly focused on managing these substances. Proposed regulations aim to limit human exposure and mitigate environmental impacts through stricter guidelines on the use of PFAS in industrial applications .
Scientific Research Applications
Scientific Research Applications
The compound has several applications across different fields:
Polymer Chemistry
- Monomer for Polymerization : It serves as a monomer in the synthesis of fluorinated polymers. These polymers exhibit low surface energy and high chemical resistance, making them ideal for coatings and sealants.
Biological Applications
- Drug Delivery Systems : Due to its ability to form stable hydrophobic coatings, it is being investigated for use in drug delivery systems where controlled release and biocompatibility are critical.
- Medical Devices : The compound is explored for applications in medical devices and implants, providing surfaces that are both biocompatible and resistant to biofouling.
Industrial Applications
- Specialty Coatings : Used in the production of coatings that require durability and resistance to harsh chemicals and environments.
- Adhesives and Sealants : Its unique properties make it suitable for adhesives that need to withstand extreme conditions.
Case Study 1: Polymer Development
Research has shown that polymers derived from this compound exhibit superior mechanical properties compared to non-fluorinated counterparts. A study demonstrated that films produced using this monomer had significantly lower friction coefficients and improved chemical resistance, making them suitable for aerospace applications.
Case Study 2: Medical Device Coatings
In a clinical study, coatings made from this compound were applied to catheters. The results indicated reduced bacterial adhesion compared to traditional materials, suggesting potential for enhanced infection control in medical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Acrylate Esters with Varied Perfluoroalkyl Chains
Compound A : 2-Propenoic Acid, 2-[Methyl[(Nonafluorobutyl)Sulfonyl]Amino]Ethyl Ester (CAS: 67584-55-8)
- Structure : Shorter perfluoroalkyl chain (C4F9) vs. C7F13.
- Properties :
- Applications : Used in less demanding coatings and surfactants where cost and regulatory compliance outweigh performance needs .
Compound B : 2-Propenoic Acid, 2-[Ethyl[(Tridecafluorohexyl)Sulfonyl]Amino]Ethyl Ester (CAS: 68298-74-8)
- Structure : Ethyl group replaces methyl on the sulfonamide nitrogen; C6F13 chain.
- Properties :
- Regulatory Status : Listed in EPA Significant New Use Rules (SNURs), indicating scrutiny similar to the parent compound .
Compound C : 2-Propenoic Acid, 4-[Methyl[(Heptadecafluorooctyl)Sulfonyl]Amino]Butyl Ester (CAS: 58920-31-3)
Non-Fluorinated Analogues
Compound D : Ethyl 2-[(4-tert-Butylphenoxy)Methyl]Prop-2-Enoate (CAS: 646064-54-2)
- Structure: Non-fluorinated, with a tert-butylphenoxy group.
- Properties :
Compound E : 2-Propenoic Acid, 2-[2-(2-Hydroxyethoxy)Ethoxy]Ethyl Ester (CAS: 16695-45-7)
Comparative Data Tables
Table 1: Structural and Physical Properties
| Property | Target Compound (C7F15) | Compound A (C4F9) | Compound C (C8F17) | Compound D (Non-Fluorinated) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~650 | 411.25 | ~800 | 252.31 |
| Fluorine Atoms | 15 | 9 | 17 | 0 |
| Thermal Decomposition (°C) | >250 | ~200 | >300 | <150 |
| Hydrophobicity (Contact Angle) | >110° | ~90° | >120° | <70° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
